A Technical Guide to the Chemical Properties and Applications of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate
A Technical Guide to the Chemical Properties and Applications of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate
Executive Summary
This technical guide provides an in-depth analysis of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate, a key building block in modern medicinal chemistry and drug discovery. Structurally, this molecule is the amide conjugate of N-Boc-L-alanine and morpholine. This guide elucidates its core physicochemical properties, provides a detailed and validated synthetic protocol, discusses its spectroscopic signature, and explores its strategic applications. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, combined with the pharmacologically significant morpholine moiety, makes this compound a versatile intermediate for constructing complex peptidomimetics and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Introduction
Chemical Identity and Structural Context
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate (CAS Number: 796046-03-2) is a chiral synthetic building block derived from the natural amino acid L-alanine.[1] Its structure is a composite of three functionally critical components:
-
L-Alanine Core: Provides the chiral backbone and a fundamental peptide structural unit.
-
Boc Protecting Group: The tert-butoxycarbonyl group is a widely used amine protecting group in peptide synthesis and organic chemistry. Its primary advantage is its stability under a wide range of conditions and its clean removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2]
-
Morpholine Amide: The morpholine ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties, often facilitating blood-brain barrier penetration.[3]
The carbamate linkage within the Boc group and the tertiary amide bond formed with morpholine are generally more resistant to enzymatic degradation than corresponding peptide bonds, making this compound an excellent tool for creating stable peptide analogs or peptidomimetics.[4]
Significance in Drug Discovery
The strategic combination of these three components makes this molecule a valuable intermediate. It allows for the controlled, stepwise assembly of larger molecules where the N-terminal amine is temporarily masked. After coupling this fragment into a larger structure via its inherent functionality (if any were added) or by serving as a core scaffold, the Boc group can be selectively removed to reveal a primary amine for further chemical elaboration. This workflow is fundamental to both solid-phase and solution-phase synthesis of drug candidates.[2][5]
Physicochemical Properties
The key physicochemical properties of the title compound are summarized below. These values are critical for planning reactions, purification, and formulation studies.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate | N/A |
| CAS Number | 796046-03-2 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | Calculated |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; poorly soluble in water | Inferred |
| Chirality | Chiral (S-configuration at the alanine α-carbon) | N/A |
Synthesis and Purification
Synthesis Rationale
The synthesis of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is achieved via a standard amide coupling reaction. The core of this process is the formation of an amide bond between the carboxylic acid of N-Boc-L-alanine and the secondary amine of morpholine.
Causality in Experimental Design:
-
Coupling Agents: Direct reaction between a carboxylic acid and an amine is extremely slow and requires high temperatures, which can lead to racemization and side reactions. Therefore, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) is employed.[6] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate that is readily attacked by the amine nucleophile (morpholine).
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic species generated during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis and purification of the title compound.
Materials:
-
N-Boc-L-alanine (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-L-alanine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient formation of the active ester.
-
Amine Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-L-alanine is consumed (typically 2-4 hours).
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the amide coupling synthesis.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step of any protocol. While actual spectra are instrument-dependent, the expected characteristic data are as follows:
-
¹H NMR (Proton NMR): The spectrum should contain distinct signals corresponding to each part of the molecule.
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~1.25 ppm (doublet, 3H): The methyl group protons of the alanine backbone.
-
~3.6-3.7 ppm (multiplets, 8H): The eight protons on the morpholine ring.
-
~4.5 ppm (multiplet, 1H): The alpha-proton of the alanine core.
-
~5.5 ppm (broad doublet, 1H): The N-H proton of the carbamate group.[7]
-
-
¹³C NMR: The carbon spectrum will confirm the presence of all 12 unique carbon atoms.
-
~17.5 ppm: Alanine methyl carbon.
-
~28.3 ppm: tert-butyl methyl carbons.
-
~42-46 ppm & ~66-67 ppm: Morpholine carbons.
-
~50 ppm: Alanine alpha-carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~155 ppm: Carbamate carbonyl carbon.
-
~172 ppm: Amide carbonyl carbon.[8]
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides evidence of key functional groups.
-
~3300 cm⁻¹: N-H stretch of the carbamate.
-
~2970 cm⁻¹: C-H stretches (aliphatic).
-
~1700 cm⁻¹: C=O stretch of the carbamate carbonyl.
-
~1640 cm⁻¹: C=O stretch of the tertiary amide carbonyl (amide I band).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal.
-
Expected [M+H]⁺: m/z = 259.1658
-
Expected [M+Na]⁺: m/z = 281.1477
-
Applications in Medicinal Chemistry
Role as a Versatile Synthetic Intermediate
The primary application of this compound is as a versatile intermediate for building more complex target molecules. Its utility stems from the ability to unmask the N-terminal amine under specific conditions for further elaboration.
Workflow:
-
Incorporation: The compound is used as a fragment in a larger synthesis.
-
Boc-Deprotection: The Boc group is removed using an acid like TFA in DCM. This step is typically fast and high-yielding.
-
Further Coupling: The newly freed amine of the L-alanyl-morpholine fragment is then available to be coupled with another carboxylic acid, sulfonyl chloride, or other electrophile, extending the molecular chain.
This process allows for the precise and controlled installation of the alanyl-morpholine moiety into a target structure, a common strategy in the development of kinase inhibitors and other complex drug candidates.[9]
Logical Role in Drug Synthesis
Caption: Role as an intermediate in multi-step synthesis.
Conclusion
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is more than a simple chemical; it is a strategically designed synthetic tool. Its combination of a chiral amino acid core, a robust and selectively cleavable protecting group, and a pharmacologically relevant morpholine amide makes it an indispensable reagent for medicinal chemists. The well-defined synthetic protocols and clear spectroscopic signatures outlined in this guide provide researchers with the necessary information to confidently employ this building block in the rational design and synthesis of next-generation therapeutics.
References
Sources
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
